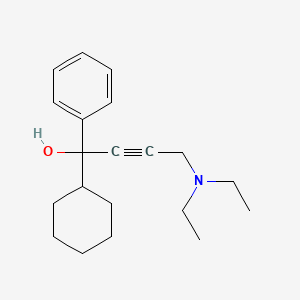![molecular formula C20H18N2O2S B3830779 2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B3830779.png)
2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Overview
Description
2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a biphenyl ether and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved through a nucleophilic aromatic substitution reaction between 4-bromobiphenyl and phenol in the presence of a base such as potassium carbonate.
Introduction of the thiophene ring: The biphenyl ether is then reacted with 2-bromoacetylthiophene under basic conditions to form the intermediate compound.
Formation of the final product: The intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The biphenyl ether moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The biphenyl ether and thiophene moieties allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of key biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
2-(4-phenylphenoxy)ethanol: Shares the biphenyl ether structure but lacks the thiophene ring.
2-(2-phenylphenoxy)ethyl prop-2-enoate: Contains a similar biphenyl ether structure but with different functional groups.
2,4-Ditert butyl phenol: Contains a phenol group and is known for its antioxidant properties.
Uniqueness: 2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is unique due to the presence of both the biphenyl ether and thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-phenylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15(19-8-5-13-25-19)21-22-20(23)14-24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLXHAIBNJSLJG-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-5-sulfobenzoic acid;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B3830696.png)

![[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea](/img/structure/B3830699.png)
![[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea](/img/structure/B3830704.png)
![N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide](/img/structure/B3830708.png)
![N-1-adamantyl-3-[(4-bromophenyl)sulfonyl]propanamide](/img/structure/B3830714.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B3830757.png)
![6-methyl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B3830772.png)
![2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)
![2-(2,5-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3830797.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B3830808.png)
